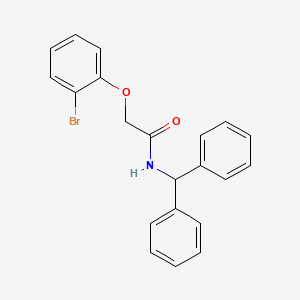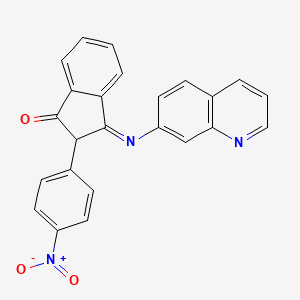
ethyl 1-(2-adamantyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-adamantyl)-4-piperidinecarboxylate, also known as memantine, is a medication used to treat Alzheimer's disease. Memantine is a non-competitive NMDA receptor antagonist that works by blocking excessive stimulation of glutamate receptors in the brain. In
作用機序
Memantine works by blocking excessive stimulation of glutamate receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive stimulation of glutamate receptors can lead to excitotoxicity and neuronal damage. Memantine blocks this excessive stimulation without completely inhibiting normal glutamate signaling.
Biochemical and Physiological Effects:
In addition to its effects on glutamate receptors, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate also affects other neurotransmitter systems in the brain, including acetylcholine, dopamine, and serotonin. Memantine has been shown to increase acetylcholine release and inhibit dopamine and serotonin reuptake. These effects may contribute to its therapeutic effects in neurological disorders.
実験室実験の利点と制限
One advantage of using ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in lab experiments is its well-established mechanism of action and safety profile. Memantine has been extensively studied in clinical trials and is approved for use in humans. However, one limitation is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of ethyl 1-(2-adamantyl)-4-piperidinecarboxylate to achieve the desired effect in experiments.
将来の方向性
For ethyl 1-(2-adamantyl)-4-piperidinecarboxylate research include exploring its potential therapeutic effects in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is ongoing research into developing more potent and selective NMDA receptor antagonists that may have even greater therapeutic potential than ethyl 1-(2-adamantyl)-4-piperidinecarboxylate.
合成法
Memantine can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl bromoacetate to form ethyl 1-(2-adamantyl)-4-oxopiperidine-3-carboxylate. The intermediate is then reduced with sodium borohydride to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate. This synthesis method has been widely used and optimized over the years to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in large quantities for clinical use.
科学的研究の応用
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to improve cognitive function and slow disease progression. In Parkinson's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce motor symptoms and protect against dopaminergic neuron degeneration. In multiple sclerosis, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce inflammation and demyelination.
特性
IUPAC Name |
ethyl 1-(2-adamantyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-21-18(20)14-3-5-19(6-4-14)17-15-8-12-7-13(10-15)11-16(17)9-12/h12-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNJVVMGBASDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)



![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
